![molecular formula C25H21ClN4O5 B4821590 METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4821590.png)
METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
描述
METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and a carbamoyl methyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrido[2,3-d]pyrimidine intermediate.
Addition of the carbamoyl methyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable carbamoyl chloride is reacted with the intermediate.
Final methylation: The final step involves the methylation of the carboxylate group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions
METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of key enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Pyrimidine derivatives: Similar to the compound , pyrimidine derivatives are widely studied for their potential medicinal properties.
Phenylcarbamoyl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
属性
IUPAC Name |
methyl 3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O5/c1-14-9-10-16(26)12-19(14)28-20(31)13-29-23(32)21-18(24(33)35-3)11-15(2)27-22(21)30(25(29)34)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBGZKLAPXTSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4821510.png)
![1-(3-BROMOPHENYL)-5-{(E)-1-[4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4821516.png)
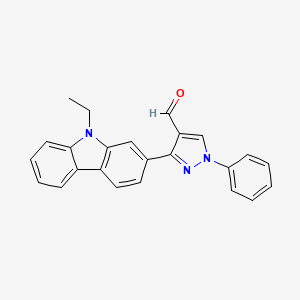
![3,4-dimethoxy-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4821528.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B4821530.png)
![[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4821543.png)
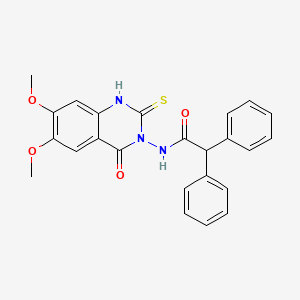
![N,4-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4821565.png)
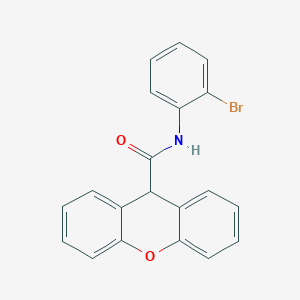
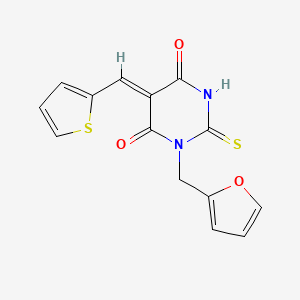
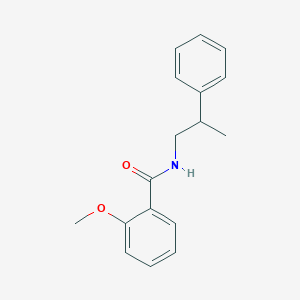
![2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4821596.png)
![N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4821600.png)
![isopropyl 5-(aminocarbonyl)-2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4821601.png)
